REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH2:8][CH2:9][c:10]1[n:11][n:12][n:13][n:14]1[CH3:15])([CH3:5])([CH3:6])[CH3:16].[Cl:24][CH2:25][Cl:26].[ClH:17].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1>>[ClH:17].[NH2:7][CH2:8][CH2:9][c:10]1[n:11][n:12][n:13][n:14]1[CH3:15]
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Name
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Cn1nnnc1CCNC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cn1nnnc1CCNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1nnnc1CCN
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |